molecular formula C9H14ClN3O2S B2674218 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride CAS No. 1803583-35-8

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride

Cat. No.: B2674218
CAS No.: 1803583-35-8
M. Wt: 263.74
InChI Key: FGKCKCZAGDPVDI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-ethanesulfonamidobenzene-1-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form 4-ethanesulfonamidobenzene. This intermediate is then reacted with cyanamide under acidic conditions to yield 4-ethanesulfonamidobenzene-1-carboximidamide, which is subsequently converted to its hydrochloride salt .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-ethanesulfonamidobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .

Properties

IUPAC Name

4-(ethylsulfonylamino)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-2-15(13,14)12-8-5-3-7(4-6-8)9(10)11;/h3-6,12H,2H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKCKCZAGDPVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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